molecular formula C13H12ClNO2S2 B4070281 1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole

1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole

Cat. No.: B4070281
M. Wt: 313.8 g/mol
InChI Key: LTGDANNASYXQTL-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole is a chemical compound that features a sulfonyl group attached to a chlorothiophene ring, which is further connected to a dihydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole typically involves the following steps:

    Formation of the Chlorothiophene Intermediate: The chlorothiophene ring can be synthesized through chlorination of thiophene using reagents like sulfuryl chloride.

    Sulfonylation: The chlorothiophene intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Dihydroindole: The sulfonylated chlorothiophene is then coupled with 2-methyl-2,3-dihydroindole under conditions that facilitate the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and thiophene rings.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives on the chlorothiophene ring.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The chlorothiophene ring may also contribute to binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chlorothiophen-2-yl)sulfonyl-1,4-diazepane
  • 2-(5-Chlorothiophen-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]carbamoyl}pyrrolidine

Uniqueness

1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S2/c1-9-8-10-4-2-3-5-11(10)15(9)19(16,17)13-7-6-12(14)18-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGDANNASYXQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole
Reactant of Route 2
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole
Reactant of Route 3
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole
Reactant of Route 4
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole
Reactant of Route 5
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole
Reactant of Route 6
1-(5-Chlorothiophen-2-yl)sulfonyl-2-methyl-2,3-dihydroindole

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